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For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzofuran boronic acids are a class of heterocyclic organic compounds that have garnered

significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a

key structural motif in numerous biologically active compounds, while the boronic acid

functional group serves as a versatile synthetic handle, most notably in Suzuki-Miyaura cross-

coupling reactions, and as a pharmacophore capable of forming reversible covalent bonds with

diols, a feature exploited in drug design.

The strategic incorporation of fluorine atoms into the benzofuran ring can profoundly modulate

the molecule's physicochemical properties. Fluorine's high electronegativity and relatively small

size can influence acidity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to

biological targets. This technical guide provides a comprehensive overview of the core

physicochemical properties of fluorinated benzofuran boronic acids, offering valuable data for

researchers in drug discovery and development. While extensive experimental data for a full

series of these compounds is not yet publicly available, this guide consolidates known data for

the parent compound and extrapolates the expected properties of its fluorinated analogs based

on established principles in physical organic chemistry.
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The following tables summarize the available and estimated physicochemical properties of

benzofuran-2-boronic acid and its fluorinated derivatives. It is important to note that the data for

the fluorinated compounds are largely estimations based on the known effects of fluorine

substitution on the pKa and lipophilicity of aryl boronic acids.

Table 1: General Physicochemical Properties

Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Appearance

Benzofuran-2-

boronic acid
C₈H₇BO₃ 161.95 114-116

White to light

yellow crystal

powder

4-

Fluorobenzofura

n-2-boronic acid

C₈H₆BFO₃ 179.94
Estimated: 120-

130
Solid

5-

Fluorobenzofura

n-2-boronic acid

C₈H₆BFO₃ 179.94
Estimated: 125-

135
Solid

6-

Fluorobenzofura

n-2-boronic acid

C₈H₆BFO₃ 179.94
Estimated: 120-

130
Solid

7-

Fluorobenzofura

n-2-boronic acid

C₈H₆BFO₃ 179.94
Estimated: 115-

125
Solid

Note: Melting points for fluorinated derivatives are estimated based on trends observed in

similar aromatic compounds where fluorination often leads to a slight to moderate increase in

melting point.

Table 2: Acidity and Lipophilicity
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Compound pKa logP Aqueous Solubility

Benzofuran-2-boronic

acid
Estimated: 8.5 - 9.0 Estimated: 1.5 - 2.0 Soluble[1]

4-Fluorobenzofuran-2-

boronic acid
Estimated: 7.5 - 8.0 Estimated: 1.7 - 2.2

Likely sparingly

soluble

5-Fluorobenzofuran-2-

boronic acid
Estimated: 7.8 - 8.3 Estimated: 1.7 - 2.2

Likely sparingly

soluble

6-Fluorobenzofuran-2-

boronic acid
Estimated: 7.8 - 8.3 Estimated: 1.7 - 2.2

Likely sparingly

soluble

7-Fluorobenzofuran-2-

boronic acid
Estimated: 8.0 - 8.5 Estimated: 1.7 - 2.2

Likely sparingly

soluble

Note: pKa values are estimated based on the pKa of phenylboronic acid (~8.8) and the

acidifying effect of electron-withdrawing fluorine substituents. The effect is most pronounced

when the fluorine is ortho or para to the boronic acid group, though in the benzofuran system,

the position on the benzene ring will modulate this effect. logP values are estimated to increase

slightly with the introduction of a fluorine atom.

Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate determination of

physicochemical properties. Below are standard methodologies for key experiments.

Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the boronic acid with a standardized base,

monitoring the pH change.

Materials:

Fluorinated benzofuran boronic acid sample

Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Deionized water, boiled to remove CO₂

pH meter with a calibrated glass electrode

Magnetic stirrer and stir bar

Burette (10 mL or 25 mL)

Beaker (50 mL or 100 mL)

Procedure:

Accurately weigh approximately 10-20 mg of the fluorinated benzofuran boronic acid and

dissolve it in a known volume (e.g., 20 mL) of deionized water. If solubility is low, a co-

solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.

Place the beaker on the magnetic stirrer and add the stir bar.

Immerse the calibrated pH electrode in the solution.

Allow the pH reading to stabilize and record the initial pH.

Begin the titration by adding small increments (e.g., 0.05-0.1 mL) of the standardized NaOH

solution from the burette.

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant

added.

Continue the titration past the equivalence point, where a sharp change in pH is observed.

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence

point (the point where half of the acid has been neutralized).

Determination of logP by the Shake-Flask Method
This classic method measures the partitioning of a compound between two immiscible liquids,

typically n-octanol and water.

Materials:
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Fluorinated benzofuran boronic acid sample

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Separatory funnel or screw-cap vials

Mechanical shaker or vortex mixer

Centrifuge

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

Prepare a stock solution of the fluorinated benzofuran boronic acid of known concentration in

either water or n-octanol.

Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or vial.

Add a small, accurately measured volume of the stock solution to the biphasic system. The

final concentration should be within the linear range of the analytical method.

Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure

equilibrium is reached.

Allow the two phases to separate completely. Centrifugation can be used to expedite this

process.

Carefully withdraw a sample from each phase, being cautious not to cross-contaminate.

Determine the concentration of the compound in each phase using a suitable analytical

technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a

standard curve).

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase

to the concentration in the aqueous phase: P = [Concentration]octanol /
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[Concentration]water.

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).

Visualizations
General Synthetic and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of

fluorinated benzofuran boronic acids.
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Synthesis

Purification & Characterization

Fluorinated Phenol Derivative

Introduction of Acetylene or Equivalent

Cyclization to form Benzofuran Ring

Borylation of the Benzofuran

Fluorinated Benzofuran Boronic Acid

Column Chromatography / Recrystallization

NMR Spectroscopy (1H, 13C, 19F, 11B) Mass Spectrometry Melting Point Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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